The synthesis of VU0431316 involves a multi-step process that primarily utilizes nucleophilic aromatic substitution reactions and coupling reactions. The general synthetic route includes:
VU0431316 has a complex molecular structure characterized by its heteroaryl groups and an ether linkage. The molecular formula is , with a molecular weight of approximately 275.72 g/mol. The structure features:
Crystallographic studies and computational modeling have provided insights into the three-dimensional conformation of VU0431316, affirming its fit within the allosteric site of mGlu5 .
VU0431316 undergoes various chemical reactions that are essential for its biological activity:
These reactions are critical for understanding how VU0431316 functions at a molecular level and its potential therapeutic effects.
The mechanism of action for VU0431316 involves:
Studies have shown that administration of VU0431316 in animal models results in anxiolytic-like effects, supporting its potential use in treating anxiety disorders.
VU0431316 exhibits several notable physical and chemical properties:
These properties are crucial for evaluating the compound's suitability for pharmacological applications.
VU0431316 has significant potential applications in scientific research:
Metabotropic glutamate receptor 5 (mGlu5) belongs to the group I family of G protein-coupled glutamate receptors, which modulate synaptic transmission and neuronal plasticity throughout the central nervous system (CNS). Unlike ionotropic glutamate receptors that directly facilitate ion flow, mGlu5 activates intracellular signaling cascades via Gq-protein coupling, leading to phospholipase C activation, inositol trisphosphate production, and calcium mobilization [3]. This receptor's functional significance stems from its strategic localization at the post-synaptic density, where it physically and functionally interacts with NMDA receptors (NMDARs) through scaffolding proteins like Homer and Shank [3] [4]. This positioning enables mGlu5 to fine-tune excitatory neurotransmission and synaptic integration—processes fundamental to learning, memory, and emotional regulation.
mGlu5 exhibits a distinct neuroanatomical distribution that underpins its diverse physiological roles. PET imaging studies using radioligands like [¹¹C]ABP688 reveal highest receptor density in the hippocampus and striatum (putamen and caudate), moderate expression in the cerebral cortex, and lowest levels in the cerebellum [3]. This distribution aligns with mGlu5's involvement in several key CNS functions:
Table 1: Regional Distribution of mGlu5 in the Human Brain
Brain Region | Relative Density | Functional Correlates |
---|---|---|
Hippocampus | Highest (100%) | Memory formation, spatial processing |
Putamen/Caudate | High (90–95% of hippocampus) | Motor control, reward pathways |
Cerebral Cortex | Moderate (85–90% of hippocampus) | Executive function, emotional regulation |
Thalamus | Low (50–55% of hippocampus) | Sensory relay, consciousness |
Cerebellum | Lowest (35% of hippocampus) | Motor coordination, procedural learning |
Beyond regional localization, mGlu5 operates through several integrative mechanisms:
Table 2: Key mGlu5 Signaling Mechanisms and Functional Partners
Signaling Mechanism | Key Interacting Partners | Biological Outcome |
---|---|---|
Gq-Protein Coupling | PLCβ, IP3 receptors | Calcium release, PKC activation |
NMDAR Scaffolding | Homer, Shank, PSD-95 | Glutamate sensitivity, synaptic strength |
MAPK Pathway Activation | ERK1/2 | Gene expression, neuronal survival |
Orthosteric glutamate site agonists/antagonists face significant challenges due to conserved binding domains across glutamate receptors. Allosteric modulators target evolutionarily divergent transmembrane domains, enabling superior receptor subtype selectivity. Negative allosteric modulators (NAMs) like VU0431316 bind within the 7-transmembrane (7TM) bundle of mGlu5, inducing conformational changes that suppress receptor activation without blocking glutamate binding [1] [4]. This approach offers kinetic advantages:
Preclinical evidence supports mGlu5 NAMs across multiple neuropsychiatric domains:
VU0431316 exemplifies this therapeutic strategy, demonstrating robust efficacy in the mouse marble-burying assay—a model sensitive to both mGlu5 antagonists and established anxiolytics [1] [4].
Early mGlu5 NAMs like MPEP and MTEP contained disubstituted alkyne moieties that posed significant toxicological challenges. Pfizer's GRN-529, an alkyne-containing compound, induced biliary epithelial hyperplasia in primates due to glutathione conjugation at the alkyne group [4]. This highlighted metabolic vulnerabilities in this structural class. Additional hurdles included:
To circumvent these issues, Vanderbilt University researchers pursued non-alkyne chemotypes through functional high-throughput screening (HTS) of 160,000 compounds [4]. Initial hit compound 1 (aryl ether scaffold) was optimized through two parallel strategies: amide bond reversal and heterocyclic core replacement. The latter approach led to the discovery of pyrazine-based analogs, culminating in VU0431316 [1] [4].
Table 3: Structural Evolution of mGlu5 NAMs Overcoming Alkyne Limitations
Compound | Core Structure | mGlu5 IC₅₀ | Key Innovations | Limitations |
---|---|---|---|---|
MPEP | Disubstituted alkyne | 15 nM | First in vivo tool compound | Alkyne-mediated hepatotoxicity |
MTEP | Disubstituted alkyne | 5.2 nM | Improved potency/solubility | Metabolic activation risk |
GRN-529 | Disubstituted alkyne | 27 nM | Clinical candidate for FXS | Biliary hyperplasia in primates |
VU0409106 | Reversed amide | 120 nM | Non-alkyne; improved metabolic stability | Moderate bioavailability (F=43%) |
VU0431316 | Pyrazine ether | 129 nM | Heterocyclic core; no glutathione risk | Limited aqueous solubility |
SAR development for the pyrazine series revealed stringent structural requirements:
VU0431316 emerged as the lead candidate through systematic optimization, exhibiting a favorable DMPK profile with moderate clearance and good oral bioavailability in rats [1] [4]. Its non-alkyne structure directly addressed the toxicity liabilities plaguing earlier clinical candidates while maintaining nanomolar potency (IC₅₀ = 129 nM in rat mGlu5 calcium mobilization assays) [1] [4].
Table 4: Pharmacokinetic Profile of VU0431316 in Preclinical Models
Parameter | Value (Rat) | Significance |
---|---|---|
Clearance | Moderate | Predictable systemic exposure |
Oral Bioavailability | Good | Suitable for once-daily dosing |
Brain Penetration | Not reported | Implied by in vivo efficacy in anxiety model |
Metabolic Stability | Improved | Reduced CYP-mediated deactivation vs. alkynes |
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7